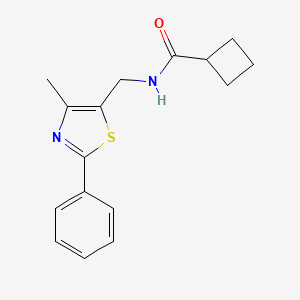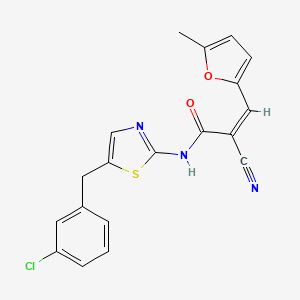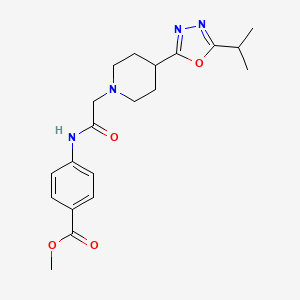
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves several key steps, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydrobenzofurans include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, and the alkyl C2–C3 bond . Two-component cyclisation approaches and rearrangement reactions are also involved .Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have been synthesizing derivatives and analogues similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide, often for potential applications in medicine and materials science. For instance, synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their biological evaluation as potential central nervous system agents was reported by Martin et al. (1981) (Martin et al., 1981).
Pharmacological Applications
- Some derivatives are synthesized for their potential use in treating various health conditions. For example, Saeed et al. (2015) reported on the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which possess potential biological applications (Saeed et al., 2015).
Chemical Properties and Reactions
- Studies like the one by Kobayashi et al. (2010) focus on the chemical properties and reactions of similar compounds. They developed a new method for the preparation of 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans (Kobayashi et al., 2010).
Material Science
- In the field of material science, research like that conducted by Liu et al. (2002) involves the synthesis and characterization of new materials, such as polyimides, using derivatives similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide (Liu et al., 2002).
Neuroscience and Behavior
- Piccoli et al. (2012) explored the role of certain benzamide derivatives in modulating behavior, specifically looking at compulsive food consumption in a model of binge eating in female rats (Piccoli et al., 2012).
Polymer Science
- The research extends to polymer science as well. Yokozawa et al. (2002) synthesized well-defined aromatic polyamides and explored their properties (Yokozawa et al., 2002).
Orientations Futures
The future directions for the study of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential bioactivities. Given the bioactivities reported for other 2,3-dihydrobenzofuran-containing compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-4-3-5-21(22(18)32-24)31-15-16-6-8-17(9-7-16)23(30)29-20-12-10-19(11-13-20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZUABXTNXRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)



![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)
![6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681584.png)
![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)
![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B2681586.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2681587.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2681590.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)